molecular formula C36H67NO17 B149114 リゾGb3 CAS No. 126550-86-5

リゾGb3

カタログ番号: B149114
CAS番号: 126550-86-5
分子量: 785.9 g/mol
InChIキー: GRGNVOCPFLXGDQ-TWHXEDJUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リソグロボトリオシルセラミド (d18:1) は、脂肪酸基を欠くグロボトリオシルセラミドの一種です。 この化合物は、特にα-ガラクトシダーゼAの欠損により蓄積するファブリー病などのリソソーム蓄積症の研究において重要です .

作用機序

リソグロボトリオシルセラミド (d18:1) は、特定の分子標的に結合することにより、その効果を発揮します。 コレステロールとホスファチジルコリンの存在下では、シガトキシン1に結合しますが、シガトキシン2には結合しません . この化合物は、ホルボール12-ミリステート13-アセテートによって誘導されるヒト好中球の生存率と凝集も低下させます . ファブリー病では、α-ガラクトシダーゼAの欠損により、さまざまな臓器に蓄積し、細胞機能不全を引き起こします .

類似の化合物との比較

類似の化合物

独自性

リソグロボトリオシルセラミド (d18:1) は、脂肪酸基を欠いているため、その結合特性と生物学的効果が変化します。 これは、特にリソソーム蓄積症の研究や標的療法の開発において役立ちます .

生化学分析

Biochemical Properties

LysoGb3 plays a crucial role in biochemical reactions associated with Fabry disease. It is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . The accumulation of LysoGb3 is due to a deficiency of the enzyme α-galactosidase A . This enzyme is responsible for breaking down glycolipids such as Gb3 .

Cellular Effects

The accumulation of LysoGb3 in cells leads to various cellular impairments and organ failures . It stimulates many biological processes, including cytokine release, epithelial-mesenchymal transdifferentiation, oxidative stress, and the remodeling of vascular walls . These processes result in subtle initial inflammation and eventually tissue fibrosis .

Molecular Mechanism

LysoGb3 exerts its effects at the molecular level through several mechanisms. It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LysoGb3 can change over time. For instance, enzyme replacement therapy (ERT) initially reduces the elevated plasma LysoGb3 level rapidly in classic Fabry males, and gradually in most of the later-onset Fabry males and Fabry females . The formation of antibodies against the recombinant enzyme can negatively affect the reduction of plasma LysoGb3 .

Dosage Effects in Animal Models

The effects of LysoGb3 in animal models vary with different dosages. In Fabry knockout mice, after a single injection, both enzymes were rapidly cleared from the plasma and showed equal reductions in tissue and plasma sphingolipids .

Metabolic Pathways

LysoGb3 is involved in the metabolic pathways of Fabry disease. The enzymatic defect in Fabry disease leads to systemic accumulation of glycolipids, predominantly Gb3 . The sphingoid base LysoGb3 is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes .

Transport and Distribution

LysoGb3 can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males . This suggests that LysoGb3 can be transported and distributed within cells and tissues.

Subcellular Localization

LysoGb3 accumulates in lysosomes due to a deficiency of the enzyme α-galactosidase A . This subcellular localization to lysosomes is a key aspect of its activity and function in the context of Fabry disease.

準備方法

合成経路と反応条件

リソグロボトリオシルセラミド (d18:1) は、グロボトリオシルセラミドから脂肪酸基を除去する一連の化学反応によって合成することができます。 この化合物は、通常、クロロホルム、メタノール、水などの特定の溶媒を4:3:1の比率で使用して、実験室環境で調製されます . 反応条件には、通常、脂肪酸基の除去を促進するために、制御された温度と触媒の使用が含まれます。

工業的製造方法

詳細な工業的製造方法は広く文書化されていませんが、リソグロボトリオシルセラミド (d18:1) のより大規模な合成には、実験室環境で使用されるものと同様の化学プロセスが伴い、純度と一貫性を確保するために追加のステップが加えられる可能性があります。 この化合物は、安定性を維持するために-20℃で保存されます .

化学反応の分析

反応の種類

リソグロボトリオシルセラミド (d18:1) は、次のものを含むさまざまな化学反応を受けます。

    酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。

    還元: この反応は、水素の添加または酸素の除去を含みます。

    置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(酸化のための過マンガン酸カリウムなど)、還元剤(還元のための水素化ホウ素ナトリウムなど)、置換反応のためのさまざまな求核剤などがあります。これらの反応の条件には、通常、目的の変換を保証するために、特定の温度、pHレベル、および触媒の存在が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールが生成される可能性があります。置換反応は、使用される求核剤に応じて、さまざまな誘導体を生成することができます。

科学研究における用途

リソグロボトリオシルセラミド (d18:1) は、科学研究でさまざまな用途があります。

類似化合物との比較

Similar Compounds

Uniqueness

Lyso-Globotriaosylceramide (d18:1) is unique due to its lack of the fatty acyl group, which alters its binding properties and biological effects. This makes it particularly useful in studying lysosomal storage disorders and developing targeted therapies .

生物活性

Lysogb3 (Lyso-globotriaosylceramide) is a bioactive sphingolipid that has garnered significant attention in the context of Fabry disease and other related disorders. This article explores its biological activity, mechanisms of action, and implications for health, particularly focusing on its effects on cellular processes, disease associations, and microbiota modulation.

Overview of Lysogb3

Lysogb3 is a deacylated form of globotriaosylceramide (Gb3), a glycosphingolipid that accumulates in various tissues in Fabry disease due to the deficiency of the enzyme alpha-galactosidase A. Elevated levels of Lysogb3 have been associated with various pathological conditions, including kidney injury, cardiovascular diseases, and neurological disorders.

Cellular Signaling and Protein Ubiquitination

Lysogb3 has been shown to significantly impact cellular signaling pathways. Research indicates that exposure to Lysogb3 affects protein translation and folding pathways, leading to increased ubiquitination of proteins. This effect is mediated through several key pathways:

  • Protein Synthesis : Lysogb3 exposure activates p70S6K signaling, which regulates transcription.
  • Protein Folding : It influences GDP-mannose biosynthesis, essential for protein glycosylation.
  • Pre-mRNA Processing : At higher concentrations, Lysogb3 impacts pre-mRNA processing pathways.

A study demonstrated that at a low dose (20 ng/mL), over 200 proteins were ubiquitinated in response to Lysogb3 exposure, compared to 168 for glucosylsphingosine, indicating a potent effect on cellular machinery involved in protein homeostasis .

Impact on Gut Microbiota

Lysogb3 also alters gut microbiota composition and functionality. It has been observed to enhance the biofilm-forming capacity of specific bacteria such as Bacteroides fragilis, which can lead to changes in short-chain fatty acid profiles in the gut. Notably, it decreases butyrate production, a crucial fatty acid for gut health . This alteration may have broader implications for metabolic health and inflammation.

Adverse Outcomes in Fabry Disease

Elevated plasma levels of Lysogb3 have been correlated with adverse clinical outcomes in patients with Fabry disease. A study involving a cohort of patients showed that higher baseline and cumulative exposure to Lysogb3 significantly increased the risk of severe events such as renal replacement therapy and cardiovascular complications. The hazard ratios indicated a strong association, with multivariate analyses confirming these findings .

Biomarker Potential

Given its association with disease severity, Lysogb3 has been proposed as a potential biomarker for screening patients suspected of having Fabry disease. Its measurement can aid in identifying individuals who may benefit from genetic counseling or enzyme replacement therapy .

Case Studies

  • Case Study on Patient Outcomes : In a longitudinal study over 68 months involving Fabry patients, those with elevated Lysogb3 levels experienced significantly worse health outcomes compared to those with lower levels. The study utilized Cox regression models to analyze the data, confirming the predictive value of Lysogb3 levels in clinical settings .
  • Microbiota Alteration Study : A controlled experiment demonstrated that administration of Lysogb3 led to measurable changes in gut microbiota composition and function in both animal models and human samples. The increase in Bacteroides fragilis was particularly noteworthy as it may influence systemic inflammation and metabolic processes .

Summary of Findings

The biological activity of Lysogb3 is multifaceted, influencing cellular processes such as protein synthesis and folding while also affecting gut microbiota dynamics. Its association with adverse clinical outcomes in Fabry disease underscores its potential role as a biomarker for disease severity and progression.

Aspect Findings
Cellular EffectsIncreased protein ubiquitination; altered signaling pathways
Gut Microbiota ModulationEnhanced biofilm formation; decreased butyrate production
Clinical RelevanceCorrelation with adverse outcomes; potential biomarker for Fabry disease

特性

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNVOCPFLXGDQ-TWHXEDJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126550-86-5
Record name Globotriaosyl lysosphingolipid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。